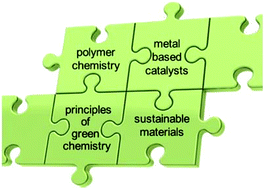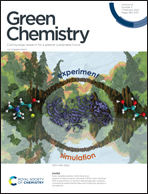Towards sustainable polymer chemistry with homogeneous metal-based catalysts
Green Chemistry Pub Date: 2013-12-10 DOI: 10.1039/C3GC42159G
Abstract
In the last two decades, numerous catalytic methods have become woven into the fabric of green and sustainable chemistry. In order to qualitatively evaluate and construct a tangible meaning for sustainable processes in polymer chemistry, this perspective outlines ten desirable attributes of homogeneous metal-based catalysts to prepare monomers and polymers within the context of sustainability. Catalysts were evaluated with respect to their activity, composition, and potential environmental impact. In many cases, the most pertinent catalysts tolerate a wide range of functional groups and eliminate purification or synthetic steps. Desirable catalysts also exhibit low toxicity, diminish chemical waste, and allow replacement of toxic chemicals with benign alternatives. Ideally, catalysts operate with extended lifetimes and only require minimal catalyst loadings.


Recommended Literature
- [1] Probing Co- and Fe-doped LaMO3 (M = Ga, Al) perovskites as thermal sensors†
- [2] Assessing utility of handheld laser induced breakdown spectroscopy as a means of Dalbergia speciation†
- [3] An excellent colorimetric and “turn off” fluorescent probe for tetrahydrofuran based on a luminescent macrocyclic samarium(iii) complex†
- [4] 11C-carbonylation reactions using gas–liquid segmented microfluidics†
- [5] Recent breakthroughs in thermally activated delayed fluorescence organic light emitting diodes containing non-doped emitting layers
- [6] Disulfide formation via sulfenamides†‡
- [7] Dimeric binding of plant alkaloid ellipticine to human serum proteins†
- [8] High magnetization FeCo nanoparticles for magnetorheological fluids with enhanced response†
- [9] Stereochemical preference for heterochiral coupling controls selectivity in competitive peptide synthesis
- [10] Front cover










